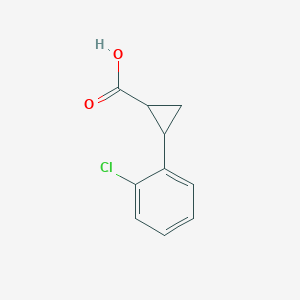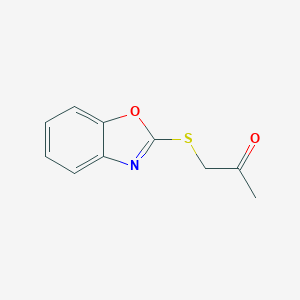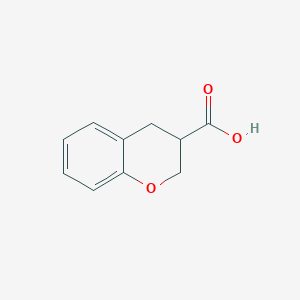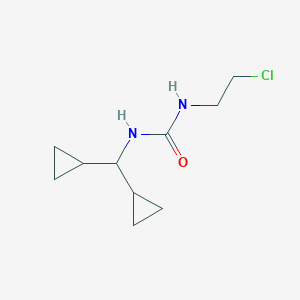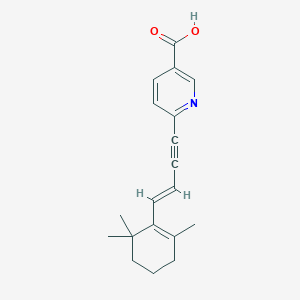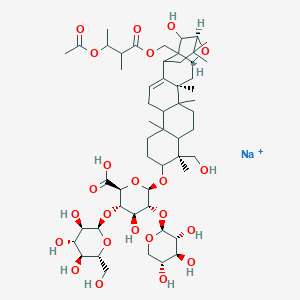![molecular formula C29H42N6O6 B049746 (2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid CAS No. 114563-66-5](/img/structure/B49746.png)
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cinnamoyl-leu-©gly-pro-arg is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is composed of a sequence of amino acids, specifically leucine, glycine, proline, and arginine, with a cinnamoyl group attached. The unique structure of this compound allows it to interact with specific enzymes and proteins, making it valuable for biochemical and medical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamoyl-leu-©gly-pro-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the cinnamoyl group is introduced through a coupling reaction with cinnamoyl chloride.
Industrial Production Methods
Industrial production of Cinnamoyl-leu-©gly-pro-arg follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, large-scale production may involve optimization of reaction conditions to minimize costs and maximize yield.
化学反应分析
Types of Reactions
Cinnamoyl-leu-©gly-pro-arg can undergo various chemical reactions, including:
Oxidation: The cinnamoyl group can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can modify the peptide backbone or the cinnamoyl group.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the arginine residue.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the peptide under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cinnamoyl group can yield cinnamic acid, while reduction can produce various reduced forms of the peptide .
科学研究应用
Cinnamoyl-leu-©gly-pro-arg has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Explored for its potential as a therapeutic agent in coagulation disorders and other medical conditions.
Industry: Utilized in the development of diagnostic assays and quality control of pharmaceutical products.
作用机制
The mechanism of action of Cinnamoyl-leu-©gly-pro-arg involves its interaction with specific enzymes and proteins. The peptide sequence allows it to bind to active sites of enzymes, modulating their activity. For instance, it can act as a substrate for serine proteases, leading to the cleavage of the peptide bond and release of the cinnamoyl group. This interaction can influence various biochemical pathways, including coagulation and fibrinolysis .
相似化合物的比较
Similar Compounds
Cinnamoyl-leu-gly-pro-arg: Similar structure but lacks the © modification.
Cinnamoyl-leu-gly-pro-lys: Substitutes arginine with lysine, altering its biochemical properties.
Cinnamoyl-leu-gly-pro-hyp: Contains hydroxyproline instead of proline, affecting its stability and interactions.
Uniqueness
Cinnamoyl-leu-©gly-pro-arg is unique due to the presence of the © modification, which can enhance its stability and specificity in biochemical assays. This modification allows for more precise interactions with target enzymes, making it a valuable tool in research and potential therapeutic applications .
属性
CAS 编号 |
114563-66-5 |
|---|---|
分子式 |
C29H42N6O6 |
分子量 |
570.7 g/mol |
IUPAC 名称 |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[7-methyl-4-oxo-5-[[(E)-3-phenylprop-2-enoyl]amino]octanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H42N6O6/c1-19(2)18-22(33-25(37)14-12-20-8-4-3-5-9-20)24(36)13-15-26(38)35-17-7-11-23(35)27(39)34-21(28(40)41)10-6-16-32-29(30)31/h3-5,8-9,12,14,19,21-23H,6-7,10-11,13,15-18H2,1-2H3,(H,33,37)(H,34,39)(H,40,41)(H4,30,31,32)/b14-12+/t21-,22?,23-/m0/s1 |
InChI 键 |
STYWEFPKZWMXIX-XEQMMVGRSA-N |
SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
手性 SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C2=CC=CC=C2 |
规范 SMILES |
CC(C)CC(C(=O)CCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC2=CC=CC=C2 |
同义词 |
cinnamido-2-methyl-5-oxoheptanoyl-prolyl-arginine cinnamoyl-Leu-(C)Gly-Pro-Arg |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


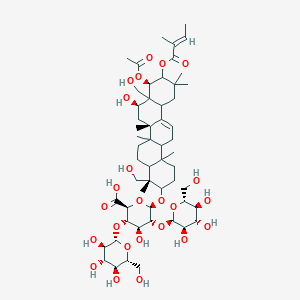
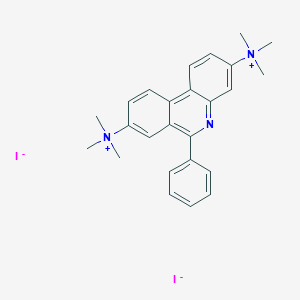
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
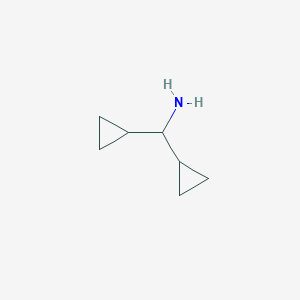
![[4-Methoxy-2-[(Z)-(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B49679.png)
